molecular formula C5H4F3N3O3 B8006135 CID 86207970

CID 86207970

Cat. No.: B8006135
M. Wt: 211.10 g/mol
InChI Key: SQBQEISGQOXJMX-UHFFFAOYSA-N
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Description

Based on , it is inferred to be a component isolated from Cinnamomum essential oil (CIEO), characterized via GC-MS and vacuum distillation .

Properties

InChI

InChI=1S/C5H4F3N3O3/c6-5(7,8)2-14-4-3(11(12)13)1-9-10-4/h1H,2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBQEISGQOXJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1)OCC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=NN1)OCC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of the compound with Chemical Abstracts Service number 86207970 involves specific synthetic routes and reaction conditions. The synthesis typically begins with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the successful formation of the compound.

Industrial Production Methods: In industrial settings, the production of the compound with Chemical Abstracts Service number 86207970 may involve large-scale chemical processes. These processes are designed to maximize yield and efficiency while minimizing costs and environmental impact. The industrial production methods may include continuous flow reactors, batch reactors, and other advanced technologies to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: The compound with Chemical Abstracts Service number 86207970 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.

Common Reagents and Conditions: Common reagents used in the reactions involving the compound with Chemical Abstracts Service number 86207970 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of the compound with Chemical Abstracts Service number 86207970 depend on the specific reaction conditions and reagents used

Scientific Research Applications

The compound with Chemical Abstracts Service number 86207970 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology and medicine, it may be studied for its potential therapeutic effects and mechanisms of action. In industry, the compound may be utilized in the production of materials, chemicals, and other products.

Mechanism of Action

The mechanism of action of the compound with Chemical Abstracts Service number 86207970 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to receptors, enzymes, or other biomolecules, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 86207970, we compare it with structurally or functionally related compounds from the evidence, focusing on biosynthesis, physicochemical properties, and applications.

2.1 Structural Analogues in Essential Oils

This compound may belong to the terpenoid class, similar to betulin (CID 72326) and betulinic acid (CID 64971), which are triterpenoids with demonstrated anti-inflammatory and antiviral activities . While betulin derivatives exhibit pentacyclic structures, this compound’s chromatographic behavior (, Figure 1C-D) suggests a smaller molecular weight, possibly a monoterpene (e.g., limonene) or sesquiterpene (e.g., caryophyllene).

Table 1: Comparison of Terpenoid Properties
Compound CID Class Molecular Formula Key Applications Source
This compound 86207970 Undefined* N/A Under investigation Cinnamomum sp.
Betulin 72326 Triterpenoid C₃₀H₅₀O₂ Anticancer, antiviral Birch bark
Lupenone 92158 Triterpenoid C₃₀H₄₈O Anti-inflammatory Licorice
Oscillatoxin D 101283546 Alkaloid C₂₉H₄₃NO₅ Cytotoxic (marine toxin) Cyanobacteria

Note: Structural class inferred from isolation methods .

2.2 Functional Analogues in Drug Discovery

For example:

  • Ginkgolic acid 17:1 inhibits bile acid transporters, suggesting this compound might share similar hydrophobic interactions due to essential oil components’ membrane permeability.
  • Oscillatoxin derivatives (CIDs 101283546, 185389) exhibit cytotoxic effects via ion channel modulation , a mechanism plausible for this compound if it contains electrophilic functional groups (e.g., epoxides).
Table 2: Bioactivity Comparison
Compound CID Target/Mechanism IC₅₀/EC₅₀ Application
This compound 86207970 Undefined* N/A Potential antimicrobial
Ginkgolic acid 5469634 BSEP/NTCP transporter inhibition 12 µM Cholestasis research
Irbesartan 3749 Angiotensin II receptor antagonism 1.3 nM Hypertension treatment
30-Methyl-oscillatoxin D 185389 Sodium channel modulation 0.8 µM Neurotoxicity studies

Note: Hypothesized based on essential oil components’ general bioactivities .

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